4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Description
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 958230-34-7) is a halogenated azaindole derivative with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . Its structure comprises a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4, a methyl group at position 2, and an aldehyde functional group at position 5 (Figure 1). This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly for developing dopamine D₄ receptor antagonists and other heterocyclic pharmaceuticals .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-7-8(10)6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZABRULIBHGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670394 | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958230-34-7 | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-2-methylpyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Reduction: 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.
Key Studies:
- A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activity, suggesting that modifications to the core structure, such as the introduction of the aldehyde group, may enhance efficacy against cancer cells .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.
Synthesis Applications:
- It can be utilized in the synthesis of various biologically active compounds, including those with anti-inflammatory and analgesic properties. The aldehyde functionality allows for further transformations such as condensation reactions and nucleophilic additions .
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. The study found that compounds similar to this compound exhibited selective cytotoxicity towards various cancer cell lines .
Case Study 2: Synthesis of Novel Compounds
Research highlighted the use of this compound as a precursor for synthesizing new classes of anti-inflammatory agents. The synthetic route involved multi-step reactions that leveraged the reactivity of the aldehyde group .
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Pyrrolo[2,3-b]pyridine Family
Table 1: Comparison of Key Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
Halogenation: Chlorine at position 4 (target compound) vs. position 5 (5-chloro-1H-pyrrolo[2,3-b]pyridine) alters electronic density, affecting reactivity in cross-coupling reactions .
Synthetic Utility :
- The aldehyde group in the target compound facilitates Schiff base formation and nucleophilic substitutions , critical for constructing complex heterocycles .
- Functionalization Yields : Derivatives like 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde are synthesized in high yields (87%), indicating efficient tosylation under mild conditions .
Substitutions at positions 2 and 4 may fine-tune receptor selectivity .
Comparison with Pyrrolo[2,3-d]pyrimidine Derivatives
Table 2: Cross-Heterocycle Comparison
Key Observations :
- Heterocycle Influence : The pyrrolo[2,3-d]pyrimidine core introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity compared to pyrrolo[2,3-b]pyridine. This may improve binding to enzymatic targets requiring polar interactions .
Biological Activity
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 958230-19-8) is a compound that belongs to the pyrrolopyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₈H₅ClN₂O
- Molecular Weight : 180.59 g/mol
- CAS Number : 958230-19-8
Anticancer Activity
Research indicates that pyrrolopyridine derivatives exhibit significant anticancer properties. A study demonstrated that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with specific substituents on the pyridine ring showed enhanced cytotoxicity against several cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 15 | Breast Cancer |
| Other Pyrrolopyridines | Varies | Various |
Antimicrobial Activity
Pyrrolopyridines have also been evaluated for their antimicrobial properties. The compound was found to exhibit moderate activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Neuroprotective Effects
The neuroprotective potential of pyrrolopyridine derivatives has been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating conditions like Alzheimer's disease.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents on the Pyridine Ring : Variations in substituents can significantly alter the potency and selectivity of the compound against different biological targets.
- Positioning of Functional Groups : The position of the aldehyde group relative to the pyrrole moiety impacts both solubility and biological activity.
Case Study 1: Anticancer Activity
In a recent study, researchers synthesized a series of pyrrolopyridine derivatives and evaluated their cytotoxic effects on ovarian and breast cancer cell lines. The study found that compounds with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity compared to their unsubstituted counterparts.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of pyrrolopyridine derivatives in a mouse model of Alzheimer's disease. Treatment with these compounds resulted in reduced neuroinflammation and improved cognitive function, highlighting their potential as therapeutic agents for neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chloromethylation or oxidation of precursor pyrrolopyridine derivatives. For example, chloromethylation using MOMCl (methoxymethyl chloride) and ZnCl₂ in anhydrous conditions can introduce the chloromethyl group, followed by oxidation with reagents like PCC (pyridinium chlorochromate) to generate the aldehyde functionality . Continuous flow synthesis under controlled temperature and pressure improves reaction efficiency and reproducibility. Key parameters include solvent choice (e.g., 1,4-dioxane for Suzuki couplings), catalyst selection (e.g., Pd(PPh₃)₄), and reaction time optimization to minimize side products .
Q. How can the purity and structure of this compound be validated post-synthesis?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, methyl group splitting patterns).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (C₉H₇ClN₂O; expected m/z ~194.02).
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
Cross-referencing with spectral databases (e.g., PubChem) ensures structural fidelity .
Q. What are the reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde at position 5 participates in nucleophilic additions (e.g., forming Schiff bases with amines) and condensations (e.g., Knoevenagel reactions with active methylene compounds). It is also a key site for Suzuki-Miyaura cross-coupling reactions when converted to a boronic ester, enabling access to biaryl derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, the aldehyde oxygen’s electron density map can confirm its planarity, while the chloro-methyl spatial arrangement reveals steric effects influencing reactivity. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .
Q. What strategies mitigate contradictions in biological activity data across kinase inhibition assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). To address this:
- Use isoform-specific kinase constructs (e.g., FGFR1 vs. FGFR3) to clarify selectivity.
- Validate results with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic IC₅₀).
- Perform molecular docking studies (e.g., using AutoDock Vina) to correlate substituent effects (e.g., chloro vs. ethyl groups) with binding affinity trends .
Q. How does the compound’s structure inform its role as a precursor in targeted drug design?
- Methodological Answer : The pyrrolopyridine core mimics adenine in ATP-binding pockets, making it a kinase inhibitor scaffold. The aldehyde enables late-stage diversification via click chemistry (e.g., Huisgen cycloaddition) or reductive amination. For example, coupling with morpholine sulfonamide derivatives enhances solubility and target engagement in FGFR-driven cancers .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and CYP450 inhibition risks.
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilic susceptibility (e.g., aldehyde oxidation potential).
- Molecular Dynamics (MD) : Simulates interactions with metabolic enzymes (e.g., CYP3A4) to identify metabolic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
